4-(2-Aminoethyl)benzenesulfonamide
Overview
Description
4-(2-Aminoethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with an aminoethyl group as a substituent. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
This compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the inhibition of Carbonic Anhydrase 2 . This can lead to changes in the balance of carbon dioxide and bicarbonate in the body .
Biochemical Analysis
Biochemical Properties
4-(2-Aminoethyl)benzenesulfonamide is believed to function as an inhibitor of diverse enzymes, including proteases and kinases . It interacts with these biomolecules, potentially altering their function and influencing biochemical reactions .
Cellular Effects
It has been used in the treatment of human hepatocellular carcinoma (HCC) cells , suggesting it may have significant impacts on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound remains partially understood. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound has been used to develop a model system to study the implementation of a microfluid chip required for Fourier transform measurements of biochemical interactions . This suggests that the effects of this compound can change over time in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the aminoethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Scientific Research Applications
4-(2-Aminoethyl)benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride: An irreversible serine protease inhibitor with similar enzyme inhibition properties.
4-(2-Aminoethyl)benzenesulfonamide hydrochloride: A water-soluble derivative used in biochemical research.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to inhibit a wide range of enzymes makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
4-(2-aminoethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSVEQMUYPYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188814 | |
Record name | 4-(2-Aminoethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35303-76-5 | |
Record name | 4-(2-Aminoethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35303-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Aminoethyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035303765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-AMINOETHYL)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIA59Y34CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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